molecular formula C14H14Cl2N2O2 B4430055 3,5-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE

3,5-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE

Cat. No.: B4430055
M. Wt: 313.2 g/mol
InChI Key: GVRXUVATVJNZCY-UHFFFAOYSA-N
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Description

3,5-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE is a chlorinated benzamide derivative This compound is known for its unique chemical structure, which includes a benzamide core substituted with two chlorine atoms and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE typically involves the reaction of 3,5-dichlorobenzoyl chloride with 5-(2-methyl-2-propanyl)-3-isoxazoleamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The isoxazole ring can undergo oxidation to form oxazoles or reduction to form isoxazolines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of oxazoles.

    Reduction: Formation of isoxazolines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3,5-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(1,1-dimethyl-2-propynyl)benzamide
  • 3,5-Dichloro-N-(2-methyl-2-propanyl)benzamide
  • 3,5-Dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide

Uniqueness

3,5-DICHLORO-N-[5-(2-METHYL-2-PROPANYL)-3-ISOXAZOLYL]BENZAMIDE is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and mechanisms of action.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-14(2,3)11-7-12(18-20-11)17-13(19)8-4-9(15)6-10(16)5-8/h4-7H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRXUVATVJNZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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